molecular formula C8H12O5 B015340 (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 30725-00-9

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No.: B015340
CAS No.: 30725-00-9
M. Wt: 188.18 g/mol
InChI Key: NHHKFJCWLPPNCN-HSUXUTPPSA-N
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Description

2,3-Isopropylidene-D-ribonolactone is a valuable chemical compound widely utilized in organic synthesis and carbohydrate chemistry research. Its primary application lies in the protection of the hydroxyl group present at the C2 position of ribose molecules. By forming an isopropylidene acetal moiety, this compound selectively shields the C2 hydroxyl group while leaving other hydroxyl groups unaffected, enabling subsequent chemical modifications without interference .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Isopropylidene-D-ribonolactone typically begins with D-ribose. The process involves the following steps :

    Oxidation of D-ribose: D-ribose is oxidized using bromine in the presence of sodium bicarbonate and water. The reaction is carried out at low temperatures to prevent decomposition.

    Formation of D-ribonolactone: The oxidized product is then treated with sodium bisulfite to remove excess bromine, followed by crystallization to obtain D-ribonolactone.

    Isopropylidene Protection: The D-ribonolactone is suspended in dry acetone and 2,2-dimethoxypropane, with concentrated sulfuric acid as a catalyst. The reaction mixture is stirred at room temperature, and silver carbonate is added to neutralize the acid, resulting in the formation of 2,3-Isopropylidene-D-ribonolactone.

Industrial Production Methods

Industrial production methods for 2,3-Isopropylidene-D-ribonolactone involve the epimerization of arabinonic acid salts under caustic conditions, followed by fractional crystallization and cyclization . An alternative method uses rhenium-catalyzed oxidation, although this requires expensive catalysts and extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2,3-Isopropylidene-D-ribonolactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring.

    Substitution: The isopropylidene group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various ribose derivatives, nucleosides, and nucleotide analogs .

Scientific Research Applications

2,3-Isopropylidene-D-ribonolactone is extensively used in scientific research, particularly in the following areas :

    Chemistry: It serves as a protecting group in the synthesis of ribose-containing compounds, enabling selective modifications.

    Biology: The compound is used in the preparation of nucleoside analogs for studying nucleic acid biochemistry.

    Medicine: It aids in the development of nucleotide derivatives for drug discovery and structure-activity relationship studies.

    Industry: The compound’s stability and reactivity make it valuable in industrial organic synthesis.

Mechanism of Action

The mechanism of action of 2,3-Isopropylidene-D-ribonolactone involves the formation of an isopropylidene acetal moiety, which protects the hydroxyl group at the C2 position of ribose molecules. This protection allows for selective chemical modifications without affecting other hydroxyl groups. The compound’s stability during synthetic transformations, such as glycosylation reactions, is crucial for maintaining the desired stereochemistry and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-O-Isopropylidene-α-D-xylofuranose
  • 3-O-Acryloyl-1,2:5,6-bis-O-isopropylidene-D-glucofuranose
  • 5,6-O-Isopropylidene-L-gulonic acid γ-lactone
  • D-(+)-Ribonic γ-lactone
  • D-Gulonic acid γ-lactone

Uniqueness

2,3-Isopropylidene-D-ribonolactone is unique due to its selective protection of the C2 hydroxyl group in ribose molecules, which is not commonly observed in other similar compounds. This selective protection allows for more precise and controlled chemical modifications, making it an indispensable tool in organic synthesis and carbohydrate chemistry .

Properties

IUPAC Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKFJCWLPPNCN-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290883
Record name 2,3-O-Isopropylidene-D-ribonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30725-00-9
Record name 2,3-O-Isopropylidene-D-ribonolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30725-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-O-Isopropylidene-D-ribonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribonic acid, 2,3-O-(1-methylethylidene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 2
Reactant of Route 2
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 3
Reactant of Route 3
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 4
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 5
Reactant of Route 5
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 6
Reactant of Route 6
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

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